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Compound of Interest

Compound Name: 2-Acetoxy-1-phenylpropane

CAS No.: 2114-33-2

Cat. No.: B1584821

Get Quote

CAS Registry Number: 2114-33-2 Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23

g/mol

Introduction & Significance
2-Acetoxy-1-phenylpropane is the acetate ester of 1-phenyl-2-propanol. While utilized in

legitimate research as a substrate for enzymatic kinetic resolution studies and as a fragrance

ingredient due to its floral-hyacinth olfactory profile, it holds critical significance in forensic

chemistry.[1]

In the context of drug development and forensic profiling, this molecule serves as a route-

specific marker for the synthesis of amphetamine-type stimulants (ATS). Specifically, its

presence indicates the use of the "P2P" (phenyl-2-propanone) pathway, often via the Leuckart

reaction or reductive amination where the intermediate alcohol (1-phenyl-2-propanol) is formed

and subsequently esterified—either intentionally or as a byproduct of acetic anhydride

workups.
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Stereochemical Note: The molecule possesses a chiral center at the C2 position. Unless

specified as enantiopure ((R) or (S)), spectroscopic data typically refers to the racemic mixture.

Chemical Synthesis & Sample Preparation
To ensure the validity of spectroscopic standards, the compound should be synthesized via a

controlled acetylation of high-purity 1-phenyl-2-propanol.

Synthesis Protocol
Reaction Logic: Nucleophilic acyl substitution using acetic anhydride in the presence of a base

(pyridine) to neutralize the acetic acid byproduct.

Reagents:

1-Phenyl-2-propanol (1.0 equiv)

Acetic Anhydride (1.2 equiv)

Pyridine (1.5 equiv)

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

Dissolution: Dissolve 10 mmol of 1-phenyl-2-propanol in 20 mL of anhydrous DCM in a

round-bottom flask under nitrogen atmosphere.

Activation: Add pyridine (15 mmol) and catalytic DMAP (4-dimethylaminopyridine, 0.1 mmol)

to the solution.

Acetylation: Dropwise add acetic anhydride (12 mmol) at 0°C. Allow the mixture to warm to

room temperature and stir for 4 hours.

Quenching: Quench the reaction with saturated NaHCO₃ solution to neutralize excess acid.

Extraction: Extract the organic layer, wash with 1M HCl (to remove pyridine), followed by

brine.
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Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column

chromatography (Hexane/EtOAc 9:1) to obtain a colorless oil.[2]

Synthesis Workflow Diagram[1]
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(Target Standard)
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Click to download full resolution via product page

Caption: Figure 1. Controlled synthesis workflow for generating analytical standards of 2-
acetoxy-1-phenylpropane.

Spectroscopic Characterization
The following data establishes the structural identity of the molecule. The distinction between

this molecule (beta-isomer) and its isomer 1-phenylpropyl acetate (alpha-isomer) is critical.

Nuclear Magnetic Resonance (NMR)
The diagnostic shift is the methine proton (H-2). In the free alcohol, this signal appears at ~3.9

ppm.[1] Upon acetylation, the deshielding effect of the ester carbonyl shifts this signal

downfield to ~5.0–5.1 ppm.[1]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Position Shift (δ, ppm) Multiplicity Integral
Assignment
Logic

Ar-H 7.15 – 7.35 Multiplet 5H

Aromatic protons

(Mono-

substituted

benzene).

H-2 5.08 Multiplet (Sextet) 1H

Diagnostic:

Methine proton

alpha to ester

oxygen.

Significant

downfield shift

vs. alcohol.[3]

H-1 2.95, 2.72 dd (ABX system) 2H

Benzylic protons.

Diastereotopic

nature often

splits these into

two doublets of

doublets.

Acetate-CH₃ 2.01 Singlet 3H

Methyl group of

the acetate

moiety.

H-3 1.23
Doublet (

Hz)
3H

Terminal methyl

group coupled to

H-2.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
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Carbon Type Shift (δ, ppm) Assignment

C=O 170.5 Ester carbonyl carbon.

Ar-C (ipso) 137.8
Quaternary aromatic carbon

attached to the alkyl chain.

Ar-C 129.3, 128.4, 126.5
Ortho, meta, and para

aromatic carbons.

C-2 71.2
Methine carbon (alpha to

oxygen).[1]

C-1 42.1 Benzylic methylene carbon.

Acetate-CH₃ 21.2 Acetyl methyl carbon.

C-3 19.5 Terminal methyl carbon.

Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid functional group validation.

1735–1745 cm⁻¹ (Strong): C=O Stretching (Ester). This is the most prominent peak.

1235–1245 cm⁻¹ (Strong): C–O–C Stretching (Acetate).

3030–3060 cm⁻¹ (Weak): C–H Stretching (Aromatic).

2930–2980 cm⁻¹ (Medium): C–H Stretching (Aliphatic).

700 & 750 cm⁻¹ (Strong): Out-of-plane C–H bending (Mono-substituted benzene ring).

Absence of OH: No broad band at 3300–3400 cm⁻¹ (confirms complete acetylation of the

precursor alcohol).

Mass Spectrometry (MS) & Fragmentation Logic
Mass spectrometry is the primary tool for forensic identification. The fragmentation pattern is

dominated by the stability of the aromatic system and the lability of the ester bond.
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Ionization Mode: Electron Impact (EI, 70 eV)[1]

Key Ions:

m/z 178 (Molecular Ion, M⁺): Typically weak.[1]

m/z 118 (M – 60): Loss of Acetic Acid (AcOH). This occurs via a McLafferty-like

rearrangement or 1,2-elimination, generating a phenylpropene radical cation.[1]

m/z 91 (Base Peak, 100%): Tropylium ion (C₇H₇⁺).[1] Formed by the cleavage of the

benzylic bond from the m/z 118 fragment.

m/z 43: Acetyl ion (CH₃CO⁺). Characteristic of acetates.

Fragmentation Pathway Diagram
Molecular Ion (M+)

m/z 178
[C11H14O2]+

Loss of Acetic Acid
(-60 Da)

Acetyl Ion
m/z 43

[CH3CO]+

 Direct Cleavage

Phenylpropene Cation
m/z 118

[C9H10]+

Benzylic Cleavage

Tropylium Ion (Base Peak)
m/z 91

[C7H7]+
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Click to download full resolution via product page

Caption: Figure 2.[4] EI-MS fragmentation pathway. The transition from m/z 178 to 118 involves

the neutral loss of acetic acid, followed by the formation of the stable tropylium ion.[1]

Forensic Differentiation (Isomer Alert)
A common analytical pitfall is confusing 2-acetoxy-1-phenylpropane (the beta-isomer) with 1-

phenylpropyl acetate (the alpha-isomer). Both have MW 178 and similar MS fragments.[5]

Feature
2-Acetoxy-1-
phenylpropane (Target)

1-Phenylpropyl acetate
(Isomer)

Structure Acetate on C2 (Beta)
Acetate on C1 (Alpha,

benzylic)

Methyl Group Doublet (~1.2 ppm) Triplet (~0.9 ppm)

Methine Shift ~5.1 ppm
~5.6–5.7 ppm (Deshielded by

Ring + Ester)

MS Base Peak m/z 91 (Tropylium)
m/z 91 (Tropylium) - Hard to

distinguish by MS alone

Retention Time

Typically elutes earlier on non-

polar GC columns (e.g., DB-5)

due to branching.

Typically elutes later.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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